2-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid
Description
2-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-(2-chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)8-2-5-13(16)11(6-8)10-4-3-9(17)7-12(10)14(18)19/h2-7H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCRQOOUQQPKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691973 | |
| Record name | 2'-Chloro-4-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-92-6 | |
| Record name | 2'-Chloro-4-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, dimethyl sulfoxide (DMSO).
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the context of its application, such as its role in drug development or biochemical research.
Comparison with Similar Compounds
- 2-Chloro-5-methoxycarbonylphenylboronic acid
- 2-Chloro-5-methoxyphenylboronic acid
- 2-Chloro-5-methoxycarbonylbenzeneboronic acid
Comparison: Compared to similar compounds, 2-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity and properties. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where specific functional groups are required for targeted reactions and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
